2-{2-[3-(acetyloxy)-2-chlorophenyl]vinyl}-8-quinolinyl acetate
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Description
The compound is a complex organic molecule that likely contains a quinoline ring structure, which is a common feature in many biologically active compounds . It also seems to have acetyloxy and chlorophenyl groups, which could contribute to its reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure and functional groups. For example, the acetyloxy group could potentially undergo hydrolysis, and the vinyl group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its specific structure and functional groups. These properties could be measured experimentally or predicted using computational chemistry methods .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-[(E)-2-(3-acetyloxy-2-chlorophenyl)ethenyl]quinolin-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-13(24)26-18-7-3-5-15(20(18)22)9-11-17-12-10-16-6-4-8-19(21(16)23-17)27-14(2)25/h3-12H,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLHZREOFVZKV-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC=C3)OC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC=C3)OC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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